molecular formula C18H18ClN3O2S B2678302 3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide CAS No. 1903167-68-9

3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide

Cat. No.: B2678302
CAS No.: 1903167-68-9
M. Wt: 375.87
InChI Key: RKTIDWWQXZUTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide (CAS 1903167-68-9) is a synthetic organic compound with a molecular formula of C18H18ClN3O2S and a molecular weight of 375.9 g/mol . It belongs to the class of thieno[2,3-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Compounds featuring the thienopyrimidine core are frequently investigated for their potential as kinase inhibitors and have shown promising antiproliferative effects in oncological research . For instance, structurally related thienopyrimidine compounds have demonstrated marked inhibition of cancer cell proliferation in human colon, lung, and gastric cancer cell lines, suggesting a valuable mechanism of action for further scientific exploration . The specific structural features of this molecule—including the 3-chlorophenyl moiety and the propanamide chain—are designed to modulate its physicochemical properties and interaction with biological targets. This product is provided as a solid for research purposes. It is intended for non-human research and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-12-21-17-15(7-10-25-17)18(24)22(12)9-8-20-16(23)6-5-13-3-2-4-14(19)11-13/h2-4,7,10-11H,5-6,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTIDWWQXZUTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide, also known by its CAS number 1903167-68-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula for this compound is C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S, with a molecular weight of 375.9 g/mol. The structural formula indicates the presence of a thieno[2,3-d]pyrimidine moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight375.9 g/mol
CAS Number1903167-68-9

Anticancer Activity

Research has indicated that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study published in Diversity-oriented synthesis of amide derivatives of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones reports that various derivatives were tested for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain modifications led to enhanced activity against cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Inhibition of Autotaxin

Another area of interest involves the inhibition of autotaxin, an enzyme implicated in various pathological conditions including cancer and fibrosis. Research indicates that structural modifications similar to those present in this compound can lead to effective inhibition of autotaxin activity. This inhibition could potentially reduce levels of lysophosphatidic acid (LPA), which is associated with tumor progression .

Case Study: Anticancer Efficacy

In a recent study examining the efficacy of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines, researchers found that certain compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The study highlighted the importance of the chlorophenyl group in enhancing cytotoxicity .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, detailed studies on metabolism and excretion are required to fully establish its safety profile.

ParameterResult
AbsorptionFavorable
MetabolismPending further investigation
ExcretionPending further investigation

Scientific Research Applications

The compound 3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide , with CAS number 1903167-68-9, is a complex organic molecule that has garnered interest in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article delves into its applications, highlighting its biological activities, synthesis methods, and potential therapeutic uses based on diverse research findings.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes involved in cancer pathways. Studies have shown that related compounds can inhibit the Type III secretion system (T3SS), indicating that this compound could similarly affect bacterial virulence factors. This suggests a dual application in both oncology and infectious disease research.

Neuroprotective Effects

Emerging studies suggest that thieno[2,3-d]pyrimidine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative conditions by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.

Antimicrobial Properties

Preliminary investigations have indicated that structurally similar compounds exhibit significant antimicrobial activity against various pathogens. This opens avenues for exploring the compound's use in treating infections or as a lead compound for developing new antibiotics.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Thieno[2,3-d]pyrimidine Core: This involves cyclization reactions that create the heterocyclic structure.
  • Introduction of Functional Groups: Subsequent steps involve the introduction of the chlorophenyl and propanamide moieties through nucleophilic substitutions or coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Anticancer Efficacy

A study demonstrated that a related thieno[2,3-d]pyrimidine derivative inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival.

Case Study 2: Antimicrobial Activity

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Comparison with Similar Compounds

Structural Analogues with Thieno[2,3-d]Pyrimidinone Cores

Anti-Cancer Thienopyrimidinone Derivatives

Compounds synthesized in and share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents. For example:

  • Compound 4 (): 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide. Key Difference: Replaces the 3-chlorophenyl group with a thiophene ring. Activity: Demonstrated anti-breast cancer activity in vitro and in vivo, suggesting the thiophene moiety enhances cytotoxicity .
  • Compound 8 (): N-(2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. Key Difference: Incorporates a thiazolidinone ring and dimethoxyphenyl group. Activity: Higher yield (75%) and lower melting point (175–177°C) compared to the target compound, indicating improved synthetic accessibility and solubility .
Compound Core Structure Substituents Biological Activity
Target Compound Thieno[2,3-d]pyrimidin-4-one 3-Chlorophenyl, ethyl linker Potential anti-cancer (inferred)
Compound 4 () Thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl, acetohydrazide Anti-breast cancer
Compound 8 () Thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl, thiazolidinone Anti-breast cancer
Anti-Inflammatory Benzothieno[3,2-d]Pyrimidines

highlights benzothieno[3,2-d]pyrimidines (e.g., Compound 1: N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide).

  • Key Difference: Benzothieno core (benzene fused with thiophene) vs. thieno core.
  • Activity: Inhibits COX-2 and iNOS in inflamed cells, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) .

Propanamide-Based Analogues

N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)Propanamide ()
  • Key Difference: Replaces thienopyrimidinone with benzothiazole.
  • Implications: Benzothiazoles are known for antimicrobial and antitumor activity, but the lack of a pyrimidinone ring may reduce kinase inhibition .
3-Chloro-4-Hydroxy-N-Phenethylbenzamide ()
  • Key Difference: Benzamide backbone with a phenethyl group instead of ethyl-thienopyrimidinone.
  • Activity : Structural simplicity may limit target specificity compared to the bicyclic core in the target compound .

Q & A

Q. Q1: What synthetic strategies are recommended for synthesizing 3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide?

Methodological Answer:

  • Stepwise Synthesis :
    • Core Thienopyrimidinone Formation : Start with cyclization of thiophene derivatives (e.g., thiourea with β-ketoesters) to form the thieno[2,3-d]pyrimidin-4(3H)-one core .
    • N-Alkylation : React the core with 2-chloroethylamine or equivalent to introduce the ethylamine side chain .
    • Amide Coupling : Use EDC/HOBt or carbodiimide-based coupling to attach 3-(3-chlorophenyl)propanoyl chloride to the ethylamine moiety .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Q2: How can the compound’s structure be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm; thienopyrimidinone carbonyl at ~170 ppm) .
    • HRMS : Verify molecular ion ([M+H]+) and isotopic patterns (e.g., Cl at m/z 35/37).
  • X-ray Crystallography (if crystals form): Resolve bond angles and stereochemistry .

Q. Q3: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., chlorinated intermediates) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. Q4: How can researchers resolve discrepancies in biological activity data (e.g., inconsistent IC50 values)?

Methodological Answer:

  • Assay Standardization :
    • Use positive controls (e.g., known kinase inhibitors for enzyme assays).
    • Validate cell lines via STR profiling to rule out contamination .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. Q5: What strategies optimize bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Formulation : Use PEGylated nanoparticles or liposomes to improve plasma stability .
  • PK/PD Modeling : Monitor plasma half-life and tissue distribution via LC-MS/MS .

Q. Q6: How can computational methods predict target binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR, VEGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR : Correlate substituent electronegativity (e.g., Cl, F) with activity .

Q. Q7: How to address low synthetic yields in amide coupling steps?

Methodological Answer:

  • Catalyst Screening : Test DMAP or HOAt for improved activation .
  • Solvent Optimization : Switch from DMF to THF/DCM for better solubility .
  • Microwave Assistance : Apply 50–100 W irradiation to reduce reaction time .

Experimental Design & Data Analysis

Q. Q8: How to design dose-response studies for mechanistic evaluation?

Methodological Answer:

  • Dose Range : Test 0.1–100 μM in log increments.
  • Endpoint Selection : Use apoptosis markers (e.g., Annexin V) or phosphorylation inhibition (Western blot) .
  • Negative Controls : Include vehicle-only and scrambled siRNA groups .

Q. Q9: What techniques validate target engagement in cellular assays?

Methodological Answer:

  • CETSA : Measure thermal stabilization of target proteins via Western blot .
  • SPR/BLI : Quantify binding kinetics (ka/kd) using Biacore or Octet systems .

Q. Q10: How to analyze conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Genomic Profiling : Compare mutations (e.g., TP53, KRAS) via RNA-seq to identify resistance mechanisms .
  • Metabolomics : Assess ATP levels or lactate production to rule out off-target metabolic effects .

Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueExpected SignalReference
1H NMR Thienopyrimidinone NH: δ 10.2–10.5 ppm
13C NMR Propanamide carbonyl: ~168 ppm
HRMS [M+H]+: m/z 445.0823 (calc.)

Q. Table 2: Common Synthetic Challenges & Solutions

IssueSolutionReference
Low amide coupling efficiencyUse HATU/DIPEA in DMF, 0°C → RT
Poor crystallizationRecrystallize from ethanol/water (7:3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.